molecular formula C12H13F3O2 B1337760 Tert-butyl 4-(trifluoromethyl)benzoate CAS No. 196934-20-0

Tert-butyl 4-(trifluoromethyl)benzoate

Cat. No.: B1337760
CAS No.: 196934-20-0
M. Wt: 246.22 g/mol
InChI Key: PIEAJQRJRYBARO-UHFFFAOYSA-N
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Description

Unique Combination of Electron-Withdrawing and Sterically Hindered Moieties

Tert-butyl 4-(trifluoromethyl)benzoate is a prime example of a molecule that strategically combines a potent electron-withdrawing group with a sterically demanding moiety. The trifluoromethyl (-CF3) group on the aromatic ring is a strong electron-withdrawing substituent, which influences the electron density of the entire molecule. This electronic effect can impact the reactivity of the aromatic ring and the ester functional group.

Simultaneously, the tert-butyl group of the ester is a bulky, sterically hindered moiety. This steric hindrance can play a crucial role in directing the regioselectivity of chemical reactions and can also provide stability to the ester linkage under certain conditions. The interplay between these electronic and steric factors makes this compound a unique and valuable tool in the synthetic organic chemist's arsenal.

Rationale for Academic Research Focus on this Compound Class

The academic interest in fluorinated aromatic esters like this compound stems from their potential as building blocks for a wide array of functional molecules. The trifluoromethyl group is a common feature in many active pharmaceutical ingredients and agrochemicals, as it can enhance metabolic stability and binding affinity. The tert-butyl ester, on the other hand, can serve as a protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions. acsgcipr.org

This combination of properties allows researchers to employ these compounds in complex, multi-step syntheses, where precise control over reactivity and selectivity is paramount. The study of their synthesis and reactivity not only expands the library of available building blocks but also contributes to a more fundamental understanding of the principles of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEAJQRJRYBARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443796
Record name Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196934-20-0
Record name Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties of Tert Butyl 4 Trifluoromethyl Benzoate

The physical and chemical properties of tert-butyl 4-(trifluoromethyl)benzoate are central to its handling, reactivity, and applications. While comprehensive experimental data for this specific compound is not widely available in the public domain, we can infer some properties from its constituent parts and related molecules.

Table 1:

PropertyValue
Molecular Formula C12H13F3O2
Molecular Weight 246.23 g/mol
CAS Number 196934-20-0
Physical Form Solid
IUPAC Name This compound

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of Constituent Functional Groups

The chemical behavior of tert-butyl 4-(trifluoromethyl)benzoate is a composite of the reactivities of its aromatic moiety, its tert-butyl ester group, and the influential trifluoromethyl substituent.

The benzene (B151609) ring in this compound is substituted with two groups: the tert-butoxycarbonyl group (-COOC(CH₃)₃) and the trifluoromethyl group (-CF₃). Both are electron-withdrawing groups, which significantly influences the aromatic ring's reactivity.

The trifluoromethyl group is a powerful electron-withdrawing group primarily through a strong negative inductive effect (-I). researchgate.netresearchgate.net The ester group is also deactivating. Consequently, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution (SEAr) reactions. researchgate.net Electrophilic attack on the benzene ring will be significantly slower compared to benzene itself.

In terms of regioselectivity, both the trifluoromethyl group and the ester group are meta-directors for electrophilic substitution. researchgate.net This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. For example, the nitration of ethyl benzoate (B1203000), a similar compound, yields predominantly the meta-substituted product. libretexts.org

Conversely, the strong electron-withdrawing nature of the trifluoromethyl and ester groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. The electron-deficient nature of the ring can stabilize the intermediate Meisenheimer complex formed during an SNAr reaction. cas.cn

The tert-butyl ester group is known for its susceptibility to cleavage under acidic conditions, which proceeds via a mechanism involving the formation of a stable tert-butyl carbocation. This property makes it a useful protecting group for carboxylic acids in organic synthesis. The hydrolysis of tert-butyl esters can be catalyzed by acids. usgs.govnih.gov

Transesterification, the conversion of one ester to another, is a key reaction for this functional group. This process can be catalyzed by both acids and bases. nih.govmdpi.com In the case of this compound, transesterification would involve the reaction with an alcohol in the presence of a suitable catalyst to yield a new ester of 4-(trifluoromethyl)benzoic acid and tert-butanol (B103910). The reactivity in transesterification can be influenced by the nature of the alcohol and the catalyst used. For instance, metal triflates have been shown to be effective catalysts for the transesterification of various esters. itb.ac.id

Table 1: Examples of Catalysts Used in Transesterification Reactions

Catalyst Type Examples Reference
Homogeneous Base Potassium Hydroxide (B78521) (KOH), Sodium Hydroxide (NaOH) thescipub.com
Homogeneous Acid Sulfuric Acid (H₂SO₄), Sulfonic Acids mdpi.com
Heterogeneous Base Calcium Oxide (CaO), Magnesium Oxide (MgO) mdpi.com
Heterogeneous Acid Zeolites, Ion-exchange Resins mdpi.com
Enzyme Lipases nih.gov

The trifluoromethyl group (-CF₃) exerts a profound influence on the reactivity of the entire molecule due to its strong electron-withdrawing properties.

As previously mentioned, the -CF₃ group deactivates the aromatic ring towards electrophilic attack. researchgate.net This deactivation arises from the strong inductive effect of the highly electronegative fluorine atoms, which pull electron density away from the aromatic system. researchgate.net This reduced electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the -CF₃ group is one of the most significant factors governing the reaction pathways of this molecule in electrophilic substitutions.

The electron-withdrawing nature of the trifluoromethyl group is crucial for enabling nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur on an aromatic ring, the ring must be activated by the presence of strong electron-withdrawing groups. The -CF₃ group, especially when positioned ortho or para to a leaving group, can effectively stabilize the negative charge of the Meisenheimer intermediate through its inductive effect, thereby facilitating the substitution. researchgate.net While this compound itself does not have a leaving group for a typical SNAr reaction, understanding this influence is key to predicting the reactivity of its derivatives.

Influences of the Trifluoromethyl Group on Reaction Pathways

Reaction Pathways and Mechanisms

Detailed mechanistic studies specifically on this compound are not extensively available in the public domain. However, the reaction pathways can be predicted based on the known reactivity of its functional groups and analogous compounds.

For electrophilic aromatic substitution , the mechanism would follow the general pathway for SEAr reactions:

Generation of the electrophile: For example, in nitration, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid. youtube.com

Attack of the aromatic ring: The π electrons of the deactivated benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The positive charge in this intermediate would be destabilized by the electron-withdrawing -CF₃ and -COOC(CH₃)₃ groups.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. The substitution will occur predominantly at the meta position relative to both substituents.

For the hydrolysis of the tert-butyl ester , under acidic conditions, the mechanism is typically an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway:

Protonation of the carbonyl oxygen: The ester is protonated by an acid, which makes the carbonyl carbon more electrophilic.

Formation of the tert-butyl cation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves to form the stable tertiary carbocation and 4-(trifluoromethyl)benzoic acid.

Reaction of the carbocation: The tert-butyl cation can then react with a nucleophile (e.g., water) or eliminate a proton to form isobutylene (B52900).

The alkaline hydrolysis of the ester would likely proceed through a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which is common for the hydrolysis of esters:

Nucleophilic attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Departure of the leaving group: The intermediate collapses, and the tert-butoxide ion is eliminated.

Proton transfer: The tert-butoxide ion, being a strong base, deprotonates the newly formed 4-(trifluoromethyl)benzoic acid to give the carboxylate salt and tert-butanol.

Table 2: Predicted Reactivity of this compound

Reaction Type Reagents Predicted Major Product(s) Mechanistic Pathway
Electrophilic Nitration HNO₃, H₂SO₄ Tert-butyl 3-nitro-4-(trifluoromethyl)benzoate SEAr
Acid-Catalyzed Hydrolysis H₃O⁺ 4-(Trifluoromethyl)benzoic acid, Tert-butanol/Isobutylene AAL1
Base-Catalyzed Hydrolysis NaOH, H₂O Sodium 4-(trifluoromethyl)benzoate, Tert-butanol BAc2
Transesterification CH₃OH, H⁺ or CH₃O⁻ Methyl 4-(trifluoromethyl)benzoate, Tert-butanol Acid or Base-catalyzed

Detailed Mechanistic Studies of Ester Chlorination

The conversion of tert-butyl esters to their corresponding acid chlorides is a crucial transformation in organic synthesis. While specific mechanistic studies on this compound are not extensively documented, the mechanism can be inferred from established pathways for other tert-butyl esters. Reagents such as thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) are commonly employed for this purpose.

The reaction of tert-butyl esters with chlorinating agents like SOCl₂ or PCl₃ proceeds through the in-situ formation of an acid chloride intermediate. This process is generally acid-promoted. For instance, when using thionyl chloride, the reaction is facilitated by the presence of a catalytic amount of acid, often hydrogen chloride (HCl) generated in-situ. The tert-butyl group is particularly susceptible to cleavage under acidic conditions, which is a key feature of this transformation.

The conversion of a tert-butyl ester to an acid chloride with a reagent like thionyl chloride is thought to proceed through several key intermediates. The reaction is initiated by the protonation of the ester's carbonyl oxygen by HCl. This activation is followed by the cleavage of the tert-butyl group, forming a stable tert-butyl cation and the corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid.

The newly formed carboxylic acid then reacts with the chlorinating agent. In the case of SOCl₂, the carboxylic acid attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and subsequently collapses, with the chloride ion attacking the carbonyl carbon in a nucleophilic acyl substitution. This step releases sulfur dioxide (SO₂) and HCl, and yields the final product, 4-(trifluoromethyl)benzoyl chloride. The regeneration of HCl allows it to continue participating in the initial activation of the tert-butyl ester. A similar pathway involving phosphorus-containing intermediates is proposed for reactions utilizing PCl₃.

Mechanistic Aspects of Transesterification and Aminolysis

Transesterification and aminolysis of this compound are fundamental reactions for modifying the ester functionality. These transformations can be catalyzed by either acids or bases. Under acidic conditions, the mechanism for transesterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of tert-butanol yield the new ester.

A notable pathway for both transesterification and aminolysis of tert-butyl esters involves the in-situ generation of the acid chloride, as described in the previous section. Once the 4-(trifluoromethyl)benzoyl chloride is formed, it readily reacts with alcohols or amines to produce the corresponding esters or amides in high yields. This two-step, one-pot process is efficient as acid chlorides are highly reactive acylating agents.

Computational studies on the aminolysis of methyl benzoate have shown that the reaction can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate, with similar activation energies for both pathways. It was also found that the process can be catalyzed by a second molecule of the amine acting as a general base to facilitate proton transfers. It is plausible that the aminolysis of this compound follows a similar mechanistic course, with the electron-withdrawing trifluoromethyl group potentially influencing the stability of the intermediates and transition states.

Radical Pathways in Trifluoromethylation Reactions

The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals. Its introduction onto aromatic rings is often achieved through radical pathways. While this compound itself is not typically used as a source of trifluoromethyl radicals, understanding the mechanisms of radical trifluoromethylation provides context for its synthesis and potential side reactions. These reactions generally involve the generation of trifluoromethyl radicals from a dedicated reagent, which then add to an aromatic substrate.

Trifluoromethyl radicals (•CF₃) are key intermediates in many trifluoromethylation reactions. These highly electrophilic radicals can be generated from various precursors, such as trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (Langlois' reagent), or hypervalent iodine compounds (Togni's reagents), often under photoredox or thermal conditions.

Once generated, the trifluoromethyl radical adds to an arene, forming a cyclohexadienyl radical intermediate. This intermediate then undergoes oxidation and deprotonation to afford the trifluoromethylated aromatic compound. The regioselectivity of the addition is influenced by the electronic properties of the substituents on the arene. For electron-rich arenes, the reaction proceeds readily. The presence of the ester and trifluoromethyl groups on this compound would deactivate the ring towards this type of radical addition.

The following table summarizes common precursors for trifluoromethyl radicals and the conditions for their generation.

Precursor CompoundCommon Name/TypeConditions for •CF₃ Generation
CF₃ITrifluoroiodomethanePhotolysis, Radical Initiators
CF₃SO₂NaLanglois' ReagentOxidation (e.g., with t-BuOOH)
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneTogni's Reagent IPhotoredox Catalysis, Thermal
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxoleTogni's Reagent IIPhotoredox Catalysis, Thermal
CF₃SO₂ClTriflyl ChloridePhotoredox Catalysis

Radical traps are compounds that react with radical intermediates at a very high rate, effectively quenching the radical reaction. The use of radical traps is a common technique to probe for the involvement of radical intermediates in a reaction mechanism. If the addition of a radical trap inhibits or completely stops a reaction, it provides strong evidence for a radical pathway.

Commonly used radical traps include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1,1-diphenylethylene. In the context of trifluoromethylation reactions, the addition of TEMPO would lead to the formation of a stable adduct with the trifluoromethyl radical. The detection of this adduct, for example by ¹⁹F NMR spectroscopy or mass spectrometry, confirms the presence of •CF₃ radicals.

The introduction of a radical trap will significantly impact the kinetics of the reaction by diverting the reactive radical intermediate away from the desired reaction pathway. This leads to a decrease in the rate of product formation. By conducting kinetic studies with varying concentrations of a radical trap, it is possible to determine the rate constants for the radical trapping reaction and, by extension, gain insight into the kinetics of the primary radical reaction. In terms of selectivity, by quenching the radical pathway, radical traps can sometimes allow for the observation of competing non-radical reaction pathways that might otherwise be obscured.

Quantitative Structure-Reactivity Relationships

Quantitative structure-reactivity relationships (QSRRs) provide a powerful framework for understanding and predicting how the chemical structure of a molecule influences its reactivity. By employing mathematical models, QSRRs correlate structural or physicochemical properties of a series of related compounds with their experimentally observed reaction rates or equilibrium constants. In the context of this compound, these relationships are instrumental in elucidating the electronic effects of the trifluoromethyl substituent on the reactivity of the ester functionality.

Hammett Equation Applications in Substituted Benzoates

The Hammett equation is a cornerstone of physical organic chemistry, offering a means to quantify the influence of meta- and para-substituents on the reactivity of the benzene ring. The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for a reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., tert-butyl benzoate).

ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.

σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent.

The hydrolysis of substituted benzoate esters is a classic reaction series studied using the Hammett equation. The 4-(trifluoromethyl) group is a strong electron-withdrawing group, which is reflected in its positive Hammett substituent constant (σₚ). The accepted σₚ value for the -CF₃ group is approximately +0.54. wiredchemist.com This positive value indicates that the trifluoromethyl group withdraws electron density from the aromatic ring, making the carbonyl carbon of the ester more electrophilic.

For the hydrolysis of this compound, particularly in base-catalyzed reactions, the rate-determining step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The electron-withdrawing nature of the 4-(trifluoromethyl) group enhances the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Consequently, it is expected that the rate constant (k) for the hydrolysis of this compound would be significantly larger than that for tert-butyl benzoate (k₀).

A hypothetical Hammett plot for the basic hydrolysis of a series of para-substituted tert-butyl benzoates would be expected to yield a positive ρ value. This positive slope signifies that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it. The magnitude of the ρ value would indicate the extent to which the reaction is sensitive to these electronic effects.

Table 1: Hammett Substituent Constants (σₚ) for Selected Para-Substituents.
Substituentσₚ ValueElectronic Effect
-OCH₃-0.27Strongly Electron-Donating
-CH₃-0.17Electron-Donating
-H0.00Reference
-Cl+0.23Electron-Withdrawing
-CF₃+0.54Strongly Electron-Withdrawing
-NO₂+0.78Very Strongly Electron-Withdrawing
Correlation with Experimental Reactivity Parameters (e.g., Basicity Scales)

The reactivity of this compound can also be correlated with experimental parameters such as the acidity of the corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid. The acid dissociation constant (Kₐ) or its logarithmic form (pKₐ) is a direct measure of the electronic influence of the substituent on the carboxyl group.

An electron-withdrawing group like the 4-(trifluoromethyl) substituent stabilizes the negative charge of the carboxylate anion through its inductive effect, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKₐ value). A lower pKₐ for the parent carboxylic acid implies that the corresponding carboxylate is a weaker base.

The pKₐ of 4-(trifluoromethyl)benzoic acid is lower than that of unsubstituted benzoic acid, indicating its stronger acidity. This increased acidity is a direct consequence of the electron-withdrawing nature of the -CF₃ group. This property is directly related to the reactivity of the ester derivative. A more stable carboxylate anion is a better leaving group in nucleophilic acyl substitution reactions. Therefore, the enhanced stability of the 4-(trifluoromethyl)benzoate anion contributes to the increased reactivity of this compound in hydrolysis and other nucleophilic substitution reactions.

Table 2: pKₐ Values of Selected Para-Substituted Benzoic Acids in Water at 25°C.
SubstituentpKₐ ValueAcidity Relative to Benzoic Acid
-OCH₃4.47Weaker
-CH₃4.34Weaker
-H4.20Reference
-Cl3.98Stronger
-CF₃3.66Stronger
-NO₂3.44Much Stronger

The basicity of the corresponding carboxylate anions would follow the reverse trend of the pKₐ values of the parent acids. A higher pKₐ of the acid corresponds to a stronger conjugate base (carboxylate). Thus, the 4-(trifluoromethyl)benzoate anion is a weaker base compared to the benzoate anion.

Theoretical Descriptors of Reactivity (e.g., Hirshfeld Charges, Molecular Electrostatic Potential)

Computational chemistry provides valuable theoretical descriptors that can quantify and visualize the electronic properties of a molecule, offering insights into its reactivity. For this compound, descriptors such as Hirshfeld charges and the Molecular Electrostatic Potential (MEP) are particularly informative.

Hirshfeld Charges: Hirshfeld population analysis is a method for partitioning the electron density of a molecule among its constituent atoms. This analysis provides a more robust measure of partial atomic charges compared to other methods like Mulliken analysis. For this compound, a Hirshfeld charge analysis would be expected to show a significant partial positive charge on the carbonyl carbon. The strong electron-withdrawing -CF₃ group would further increase the magnitude of this positive charge by pulling electron density away from the ester functionality and the benzene ring. This increased electrophilicity of the carbonyl carbon makes it more susceptible to attack by nucleophiles, which is consistent with the predictions from the Hammett equation and pKₐ data.

Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack.

For this compound, the MEP would show a strongly positive potential (blue region) around the carbonyl carbon, highlighting its electrophilic character. The oxygen atoms of the carbonyl and ether linkages would exhibit negative potentials (red regions) due to the presence of lone pairs of electrons. The electron-withdrawing trifluoromethyl group would enhance the positive potential on the aromatic ring, particularly at the ortho and para positions relative to the ester group, though the primary site for nucleophilic attack remains the carbonyl carbon. The MEP provides a clear visual representation of how the electronic structure of the molecule directs its chemical reactivity. nih.gov

Table 3: Predicted Qualitative Effects of the 4-(Trifluoromethyl) Group on Reactivity Descriptors of Tert-Butyl Benzoate.
DescriptorEffect of 4-CF₃ GroupImplication for Reactivity
Hammett σₚ ConstantLarge and Positive (+0.54)Accelerates reactions favored by electron withdrawal.
pKₐ of Parent AcidDecreases (Acid becomes stronger)The carboxylate is a better leaving group.
Hirshfeld Charge on Carbonyl CarbonBecomes more positiveIncreases the electrophilicity of the carbonyl group.
Molecular Electrostatic Potential at Carbonyl CarbonBecomes more positive (bluer)Confirms the increased susceptibility to nucleophilic attack.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of tert-butyl 4-(trifluoromethyl)benzoate, offering unambiguous information about the proton, carbon, and fluorine nuclei.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals that correspond to the two primary proton environments: the aromatic ring and the tert-butyl group. The nine equivalent protons of the tert-butyl group give rise to a prominent singlet, typically observed in the upfield region around 1.60 ppm. This lack of splitting is characteristic of the isolated nature of the tert-butyl group, which has no adjacent protons.

The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring. It features two sets of signals, which appear as doublets due to coupling between adjacent aromatic protons. The two protons ortho to the ester group are typically found at approximately 8.13 ppm, while the two protons ortho to the trifluoromethyl group appear slightly upfield around 7.73 ppm. The coupling constant (J) for these doublets is typically around 8.2 Hz, indicative of ortho coupling.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.13d~8.22HAromatic H (ortho to -COOtBu)
~7.73d~8.22HAromatic H (ortho to -CF₃)
~1.60sN/A9H-C(CH₃)₃

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The spectrum for this compound shows signals for all unique carbon atoms. The ester carbonyl carbon appears as a distinct peak around 164.6 ppm. The carbons of the tert-butyl group are observed at approximately 82.3 ppm for the quaternary carbon and 28.2 ppm for the three equivalent methyl carbons.

The aromatic carbons exhibit more complex signals due to both substitution and coupling with the fluorine atoms of the trifluoromethyl group. The trifluoromethyl group itself appears as a quartet around 123.6 ppm due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz). The aromatic carbon attached to the CF₃ group (C4) is also a quartet, but with a smaller coupling constant (²JCCF ≈ 33 Hz), appearing around 134.7 ppm. The aromatic carbons ortho to the CF₃ group (C3, C5) show a quartet at approximately 125.6 ppm (³JCCCF ≈ 4 Hz), while the carbons ortho to the ester (C2, C6) are found at 129.9 ppm. The carbon attached to the ester group (C1) is located at about 133.5 ppm.

Chemical Shift (δ) ppmAssignmentNote
~164.6C=O (Ester)
~134.7Ar-C4 (-C-CF₃)quartet, J ≈ 33 Hz
~133.5Ar-C1 (-C-COO)
~129.9Ar-C2, C6
~125.6Ar-C3, C5quartet, J ≈ 4 Hz
~123.6-CF₃quartet, J ≈ 272 Hz
~82.3-C(CH₃)₃Quaternary
~28.2-C(CH₃)₃

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the spectrum shows a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This singlet typically appears at a chemical shift of approximately -63.2 ppm, using CFCl₃ as a standard. rsc.org The absence of coupling indicates that there are no other fluorine atoms in close proximity.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and analyze the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key functional groups. A very strong and sharp band appears in the region of 1720-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester are observed in the 1300-1100 cm⁻¹ region.

The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the range of 1325 cm⁻¹ and between 1100-1200 cm⁻¹. Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1615-1450 cm⁻¹ region. The C-H bending vibrations of the tert-butyl group are also identifiable.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch (t-butyl)
~1725Very StrongEster C=O Stretch
~1615MediumAromatic C=C Stretch
~1325Very StrongC-F Stretch (CF₃)
~1280StrongEster C-O Stretch
~1170, 1130Very StrongC-F Stretch (CF₃)

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong, polarized band corresponding to the symmetric "ring breathing" mode of the para-disubstituted benzene ring, often observed near 800-860 cm⁻¹. ias.ac.in The C-CF₃ stretching mode also gives a polarized band of weak to strong intensity around 1320 cm⁻¹. ias.ac.in Other notable signals include the aromatic C=C stretching vibrations and the C-H stretches. The ester carbonyl (C=O) group, while very strong in the IR, is typically a weaker scatterer in the Raman spectrum.

Raman Shift (cm⁻¹)IntensityAssignment
~1618StrongAromatic C=C Stretch
~1320MediumC-CF₃ Stretch
~800-860Strong, PolarizedAromatic Ring Breathing

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. For this compound (molar mass: 246.23 g/mol ), LC-MS analysis would confirm the molecular weight and provide valuable structural information through fragmentation patterns.

Under typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions, the molecule would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 247.2. Collision-induced dissociation (CID) during MS/MS analysis would induce fragmentation. The most anticipated fragmentation pathway involves the loss of the stable tert-butyl cation or the neutral isobutylene (B52900) molecule, leading to characteristic fragment ions.

Table 1: Predicted LC-MS Fragmentation Data for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Structural Assignment of Fragment
247.2 ([M+H]⁺) 191.0 56.1 (Isobutylene) 4-(Trifluoromethyl)benzoic acid ion
247.2 ([M+H]⁺) 173.0 74.1 (C4H9O) 4-(Trifluoromethyl)benzoyl cation

Note: This data is predictive and based on common fragmentation patterns of tert-butyl esters.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass. For this compound, HRMS would be used to verify its elemental composition.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₃F₃O₂
Exact Mass (Monoisotopic) 246.0868
Common Adducts [M+H]⁺ 247.0946

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase HPLC method would be most suitable for this compound, given its moderate polarity. The analysis would provide a retention time (tᵣ) specific to the compound under the given conditions and allow for the quantification of impurities by integrating the peak areas in the chromatogram. While a specific, validated HPLC method for this compound is not published, a typical method can be proposed.

Table 3: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Example Eluent 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm (due to the aromatic ring)

| Expected Retention Time | Dependent on exact conditions, but would be a single sharp peak for a pure sample |

Following its chemical synthesis, crude this compound would require purification to remove unreacted starting materials, by-products, and catalysts. Flash column chromatography using silica (B1680970) gel is the most common and effective technique for this purpose on a laboratory scale. cas.cn The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) while being moved through the column by the mobile phase (eluent).

The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective for compounds of this polarity. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Table 4: General Column Chromatography Purification Strategy

Parameter Description
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexanes/Ethyl Acetate gradient (e.g., starting from 98:2)
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

| Outcome | Isolation of pure this compound from reaction impurities |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a cornerstone technique for elucidating the atomic and molecular structure of a crystalline material. By analyzing the scattering pattern of X-rays that pass through a crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be determined.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in its solid state. This technique requires a high-quality, single crystal of the compound. When a focused beam of X-rays is directed at the crystal, it diffracts the beams into a specific pattern of spots. The intensity and arrangement of these spots are used to reconstruct a 3D model of the electron density within the crystal, from which the atomic positions can be inferred.

While specific crystallographic data for this compound is not prominently available in surveyed literature, the analysis of structurally related compounds illustrates the type of data obtained from an SCXRD experiment. For instance, analysis of a synthesized tert-butyl piperazine (B1678402) carboxylate compound provided detailed structural confirmation, including its crystal system, space group, and unit cell parameters. researchgate.net Such an analysis for this compound would definitively establish its molecular conformation, bond lengths, and intermolecular interactions in the solid state.

Table 1: Illustrative Data Obtainable from Single-Crystal XRD Analysis (Note: The following data is from a related piperazine carboxylate compound researchgate.net and serves as an example of typical SCXRD output.)

ParameterExample ValueDescription
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P21/cThe space group defines the crystal's symmetry elements.
Unit Cell Dimensions a = 14.281 Å, b = 11.579 Å, c = 11.331 Å, β = 110.674°These are the dimensions of the basic repeating unit of the crystal lattice.
Volume (V) 1753.0 ųThe volume of the unit cell.
Molecules per Unit Cell (Z) 4The number of molecules contained within one unit cell.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a sample composed of many small, randomly oriented crystallites. Instead of producing a pattern of distinct spots like SCXRD, PXRD generates a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.

PXRD is exceptionally valuable for identifying the crystalline phase of a material and for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and PXRD can readily distinguish between them as each form will produce a unique diffraction pattern. researchgate.net For industrial applications, ensuring the correct polymorphic form of a compound is produced and maintained is critical, and PXRD is a primary tool for this quality control. icdd.com

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as it is heated, cooled, or held at a constant temperature. These methods are vital for determining the thermal stability and decomposition characteristics of materials.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample over time as the temperature changes. The resulting data is typically plotted as mass or mass percentage versus temperature, generating a TGA curve. This analysis provides crucial information about the thermal stability of a compound, identifying the temperatures at which it begins to decompose and the kinetics of its decomposition.

For an organic ester like this compound, a TGA analysis would reveal the temperature at which the compound is no longer stable. The TGA curve would show a stable baseline at lower temperatures, followed by one or more steps of mass loss as the temperature increases, corresponding to the volatilization or decomposition of the molecule. Studies on related compounds, such as tert-butyl peroxybenzoate, utilize similar calorimetric techniques to determine key safety parameters like the exothermic onset temperature and heat of decomposition, which are critical for safe storage and handling. researchgate.net

Table 2: Key Parameters Derived from Thermal Analysis

ParameterDescriptionSignificance
Onset Decomposition Temperature (T₀) The temperature at which decomposition and mass loss begin.Indicates the upper limit of the compound's thermal stability.
Mass Loss (%) The percentage of the initial sample mass lost during a specific decomposition step.Can provide insights into the decomposition pathway and the nature of the lost fragments.
Residue (%) The percentage of mass remaining at the end of the analysis.Indicates the amount of non-volatile material left after decomposition.

Advanced Analytical Considerations

Beyond fundamental structural and thermal characterization, specific analytical methods are required to address properties such as stereochemical purity.

Chiral Purity Determination Methods

Chiral purity, or enantiomeric purity, is a critical parameter for chiral molecules, which are non-superimposable on their mirror images (enantiomers). It is important to note that this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the concept of chiral purity is not applicable to this specific compound.

However, if a chiral center were introduced into the molecule, or for the analysis of related chiral benzoate (B1203000) esters, several methods could be employed to determine enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating and quantifying enantiomers. The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. derpharmachemica.comresearchgate.net A detector then quantifies the amount of each enantiomer present, allowing for the precise calculation of enantiomeric excess. Validation of such a method involves establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). derpharmachemica.com

NMR Spectroscopy with Chiral Derivatizing Agents: Another common approach involves reacting the chiral molecule with a chiral derivatizing agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and produce distinct signals in an NMR spectrum. acs.orgresearchgate.net By comparing the integration of the signals corresponding to each diastereomer, their relative proportions can be determined, thus revealing the chiral purity of the original sample. acs.org

Quantum Chemical Calculation Methods

Quantum chemical methods are central to the theoretical study of molecules like this compound. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. The choice of method is a critical balance between computational cost and desired accuracy. mit.edu

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium-sized organic molecules. researchgate.net Instead of calculating the complex wave function of a many-electron system, DFT focuses on the much simpler electron density to determine the molecule's energy and properties. scribd.com Its favorable balance of accuracy and computational efficiency makes it well-suited for analyzing compounds like this compound.

The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Different functionals are designed with varying levels of theoretical rigor and empirical parameterization, making them suitable for different types of chemical problems.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that has been widely used due to its robust performance across a broad range of chemical systems. researchgate.net It combines a portion of the exact Hartree-Fock (HF) exchange with exchange and correlation functionals from DFT. q-chem.com B3LYP is often a starting point for geometric optimization and frequency calculations, providing reliable structural data and vibrational spectra for organic molecules. researchgate.netniscpr.res.in However, it can be less accurate for systems where long-range interactions, such as van der Waals forces, are significant. researchgate.netnih.gov

M06-2X : Developed by the Truhlar group, the M06-2X functional is a high-nonlocality hybrid meta-GGA functional. q-chem.com It contains a larger percentage (54%) of Hartree-Fock exchange, which makes it particularly effective for studying thermochemistry, kinetics, and non-covalent interactions. nih.govscirp.org Its improved handling of dispersion forces makes it a better choice than B3LYP for systems where these interactions are crucial for determining conformation and stability. nih.gov

CAM-B3LYP : This is a long-range corrected hybrid functional that addresses a key deficiency of standard functionals like B3LYP. scribd.com It partitions the calculation of electron exchange, using a smaller percentage of exact HF exchange at short interelectronic distances and a larger percentage at long distances. uts.edu.au This approach makes CAM-B3LYP significantly more accurate for describing charge-transfer excitations, non-covalent interactions, and electronic properties of molecules where electrons are delocalized over larger distances. researchgate.netuts.edu.auglobal-sci.com

The selection of a specific functional for studying this compound would depend on the properties of interest. For general geometry and electronic structure, B3LYP might suffice, while M06-2X or CAM-B3LYP would be preferable for a more detailed analysis of reactivity and intermolecular interactions. researchgate.netnih.gov

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation. mit.edu The choice must be appropriate for the atoms in the molecule and the properties being investigated.

Pople Style Basis Sets (e.g., 6-311++G(d,p)) : These are widely used basis sets. The "6-311G" part indicates a triple-split valence basis set, providing more flexibility for valence electrons, which are most involved in chemical bonding. researchgate.net The symbols that follow denote specific augmentations:

Polarization functions (d,p) : These functions (d-functions on heavy atoms, p-functions on hydrogen) allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds. gaussian.com

Diffuse functions (+) : The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for describing the behavior of electrons far from the nucleus and are important for systems with anions, lone pairs, or for calculating properties like polarizability. gaussian.comnih.gov Given the presence of electronegative oxygen and fluorine atoms in this compound, the inclusion of diffuse functions is highly recommended.

Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ) : Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. researchgate.net The "aug-" prefix signifies augmentation with diffuse functions, while "cc-pVTZ" stands for correlation-consistent polarized valence triple-zeta. These sets are generally considered more rigorous and provide a systematic way to improve the accuracy of calculations by moving to larger sets (e.g., from double-zeta DZ to triple-zeta TZ to quadruple-zeta QZ). nih.gov

Optimization strategies involve finding the lowest energy geometry of the molecule. This is typically done using gradient-based methods where the forces on each atom are calculated, and the atoms are moved until a minimum on the potential energy surface is reached. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies). scirp.org

While DFT is a dominant methodology, other quantum chemical methods also play a role in molecular modeling.

Ab Initio Methods : The term ab initio, meaning "from first principles," refers to methods that solve the Schrödinger equation without using experimental data for parameterization, beyond fundamental physical constants. libretexts.orgdtic.mil The Hartree-Fock (HF) method is the simplest ab initio method. More accurate (and computationally expensive) methods, such as Møller-Plesset (MP) perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation. nih.gov While highly accurate, these methods are computationally intensive and often reserved for smaller molecules or for benchmarking results from less expensive methods like DFT. libretexts.orgresearchgate.net

Semi-Empirical Methods : These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. nih.gov Methods like PM6 are computationally much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. bsu.bybsu.by However, their accuracy is limited by the parameterization, and they may not be reliable for molecules that are significantly different from the compounds used to develop the parameters. libretexts.orgresearchgate.net

Density Functional Theory (DFT) Approaches

Electronic Structure and Reactivity Descriptors

Computational methods provide key descriptors that help in understanding the electronic structure and predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactions. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO (Highest Occupied Molecular Orbital) : This orbital can be considered the valence band. As the outermost orbital containing electrons, it acts as an electron donor in chemical reactions. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital can be thought of as the conduction band. As the lowest-energy orbital without electrons, it acts as an electron acceptor. youtube.com The energy of the LUMO (ELUMO) is related to the electron affinity.

Table 1. Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Aromatic Compounds. Note: These are representative values for structurally similar compounds calculated using DFT methods, illustrating the typical range for such molecules. Specific values for this compound would require a dedicated calculation.

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
4-(tert-butyl)-4-nitro-1,1-biphenylDFT/B3LYP--3.97 researchgate.neteurjchem.com
trans-4-(trifluoromethyl)cinnamic acidDFT/B3LYP--- niscpr.res.in
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamidePM6-9.5840.3639.947 bsu.by
2,4-di-tert-butyl-6-(p-tolylamino)phenolPM6-8.5440.4308.974 bsu.by

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential. The most negative potential (typically colored red) would be concentrated around the oxygen atoms of the ester group due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack.

Conversely, the trifluoromethyl (CF3) group, with its strongly electron-withdrawing fluorine atoms, would create a significant region of positive potential (typically colored blue) on the adjacent carbon atom of the benzene ring. This indicates a strong electrophilic character at this position. A computational study on a related molecule containing a trifluoromethyl group, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, supports this by showing negative MEP regions mainly over the fluorine atoms and a positive region near the trifluoromethyl group, indicating preferred sites for electrophilic and nucleophilic attack, respectively nih.gov. The hydrogen atoms of the tert-butyl group and the aromatic ring would also exhibit positive potential, though to a lesser extent than the region influenced by the CF3 group.

This distribution of electrostatic potential suggests that electrophiles will preferentially interact with the carbonyl oxygen of the ester, while nucleophiles will be drawn towards the carbon atom of the trifluoromethyl group and the aromatic ring carbon it is attached to.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge delocalization and hyperconjugative interactions.

In this compound, NBO analysis would reveal the nature of the covalent bonds and the extent of electron delocalization from the benzene ring to the ester and trifluoromethyl substituents. Key interactions would include:

π-conjugation: The delocalization of π-electrons from the benzene ring to the carbonyl group (C=O) of the ester. This interaction is fundamental to the electronic structure of benzoate esters and influences their reactivity and spectroscopic properties.

Hyperconjugation: NBO analysis can quantify the stabilizing interactions arising from the overlap of filled bonding orbitals with adjacent empty antibonding orbitals. Significant hyperconjugative interactions are expected between the σ orbitals of the C-H bonds of the tert-butyl group and the antibonding σ* orbitals of the adjacent C-O bond. Similarly, interactions involving the C-F bonds of the trifluoromethyl group and the aromatic ring can be elucidated.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods. It would likely show a significant positive charge on the carbonyl carbon and the carbon of the CF3 group, with negative charges on the oxygen and fluorine atoms.

Atomic Charges and Their Correlation with Reactivity Trends

The distribution of atomic charges within a molecule is a key determinant of its reactivity. Theoretical calculations can provide various measures of atomic charges, such as Mulliken charges, which are calculated based on the distribution of the basis functions.

For this compound, the calculated atomic charges would highlight the polar nature of the molecule. The carbon atom of the carbonyl group is expected to carry a substantial positive charge, making it a prime target for nucleophilic attack. The oxygen atoms of the ester group will be negatively charged. The trifluoromethyl group will induce a significant polarization of the C-F bonds, resulting in a positively charged carbon atom and negatively charged fluorine atoms. This electron-withdrawing effect will also influence the charge distribution on the aromatic ring, making the ring carbons more electrophilic than in unsubstituted benzene.

These calculated atomic charges would correlate well with the reactivity patterns predicted by the MEP map. The sites with the largest positive and negative charge magnitudes are generally the most reactive towards nucleophiles and electrophiles, respectively.

Spectroscopic Property Predictions

Computational methods are highly effective in predicting various spectroscopic properties of molecules, providing valuable data for comparison with experimental results.

Theoretical Prediction of Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations also provide information about the intensity and nature of each vibrational mode.

For this compound, the predicted vibrational spectrum would show characteristic frequencies for its functional groups:

C=O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the ester.

C-O Stretch: Vibrations associated with the C-O single bonds of the ester group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-F Stretches: The trifluoromethyl group would exhibit strong absorption bands in the IR spectrum, usually in the region of 1100-1350 cm⁻¹, due to the C-F stretching vibrations.

Aromatic C-H and C=C Stretches: The benzene ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Tert-butyl Group Vibrations: C-H stretching and bending vibrations of the tert-butyl group would be present in their characteristic regions.

A computational study on substituted benzoic acids has demonstrated the utility of DFT in analyzing the carbonyl stretching region to understand molecular associations ucl.ac.uk. Similar analysis for this compound would provide insight into its vibrational characteristics.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Carbonyl (C=O) Stretching 1700-1730
Ester (C-O) Stretching 1000-1300
Trifluoromethyl (C-F) Stretching 1100-1350
Aromatic (C=C) Stretching 1450-1600

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would likely predict electronic transitions in the ultraviolet region. The primary absorption bands would correspond to π → π* transitions within the substituted benzene ring. The presence of the carbonyl and trifluoromethyl groups would influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene. The electron-withdrawing nature of these groups would be expected to cause a shift in the absorption bands.

Conformational Energy Landscapes and Rotational Barriers

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. Computational methods can be used to explore the conformational energy landscape, identifying stable conformers and the energy barriers for rotation around key single bonds.

For this compound, the main conformational degrees of freedom are the rotation around the C(aromatic)-C(carbonyl) bond and the C-O bond of the ester group, as well as the rotation of the tert-butyl and trifluoromethyl groups.

Ester Group Conformation: The planarity of the ester group with respect to the benzene ring is a key conformational feature. The lowest energy conformation is expected to be one where the carbonyl group is coplanar with the ring to maximize π-conjugation.

Rotational Barriers: Calculations would reveal the energy barriers for rotation of the tert-butyl and trifluoromethyl groups. Due to the steric bulk of the tert-butyl group, its rotation is expected to have a relatively low energy barrier. The rotation of the trifluoromethyl group is also expected to have a low barrier. A computational study of tert-butylbenzenium ions has explored the structures and energies of various isomers and transition states, highlighting the complexity of conformational analysis in systems with tert-butyl groups nih.gov.

Understanding the conformational energy landscape provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Solvation Effects and Thermodynamic Properties

The interaction of a solute with its solvent can significantly alter its properties and reactivity. Computational chemistry offers powerful tools to model these interactions and to calculate the thermodynamic parameters of a molecule.

Implicit solvation models are a computationally efficient means to study the effects of a solvent on a solute molecule. One of the most widely used methods is the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The IEF-PCM method then calculates the electrostatic interactions between the solute and the solvent.

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) are fundamental to understanding the stability and reactivity of a molecule. These properties can be calculated for this compound using quantum chemical methods, typically based on Density Functional Theory (DFT).

The calculation process involves first optimizing the molecular geometry to find the lowest energy structure. Following this, vibrational frequency analysis is performed. From the vibrational frequencies, the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy can be calculated. These values are then used to determine the enthalpy and Gibbs free energy at a given temperature.

While specific published data for this compound is scarce, the following table illustrates the kind of thermodynamic data that would be obtained from such calculations for a similar aromatic ester.

Thermodynamic PropertyCalculated Value (Illustrative)Unit
Enthalpy (H)-785.123Hartree
Entropy (S)125.45cal/mol·K
Gibbs Free Energy (G)-785.189Hartree

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods play a key role in the design and prediction of the NLO properties of new materials.

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is particularly important for second-order NLO effects such as second-harmonic generation. DFT calculations are a common method for predicting the hyperpolarizability of molecules.

For this compound, the presence of the electron-withdrawing trifluoromethyl group and the ester functionality suggests that it may exhibit interesting NLO properties. The calculation of the first hyperpolarizability would involve applying an external electric field to the molecule in the computational model and determining the change in the dipole moment.

A study on a series of benzoate anions and their esters measured the first hyperpolarizability using the hyper-Rayleigh scattering (HRS) technique and correlated the experimental results with calculated values. rsc.org While this compound was not included in that specific study, the methodology is directly applicable. The results for similar compounds indicate that both the nature of the substituent on the aromatic ring and the ester group influence the magnitude of the NLO response.

The following interactive table provides an example of the kind of hyperpolarizability data that could be computationally obtained for this compound, based on findings for related compounds.

Hyperpolarizability ComponentCalculated Value (Illustrative)Unit (a.u.)
β_x-150.3
β_y25.7
β_z-5.2
β_total152.8

Recent Research Findings

Direct Synthetic Strategies for this compound

Direct synthesis of this compound can be approached through multi-step sequences that functionalize the aromatic ring sequentially or through methods that introduce the key functional groups in a more convergent manner.

The introduction of a carboxylic acid or ester functionality onto an aromatic ring is a fundamental transformation in organic synthesis. jackwestin.com In the context of synthesizing this compound, this can be achieved either before or after the trifluoromethylation step. If starting with a trifluoromethylated aromatic compound, such as (trifluoromethyl)benzene, a carboxyl group can be introduced through methods like Friedel-Crafts acylation followed by oxidation.

Alternatively, one could start with a pre-functionalized benzene (B151609) ring, such as benzoic acid or its simpler esters (e.g., methyl benzoate), and then introduce the trifluoromethyl group. The choice of strategy often depends on the regioselectivity and functional group tolerance of the subsequent trifluoromethylation and esterification steps.

The incorporation of a trifluoromethyl (CF3) group into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties this group imparts. nih.gov A variety of methods have been developed for aromatic trifluoromethylation, often involving transition metal catalysis or the generation of trifluoromethyl radicals. nih.govwikipedia.org

Copper-mediated or -catalyzed cross-coupling reactions are particularly prevalent for the trifluoromethylation of aryl halides. nih.govorganic-chemistry.org These reactions typically employ a trifluoromethyl source, a copper catalyst, and often a ligand to facilitate the reaction. The choice of trifluoromethylating reagent is crucial and can influence the reaction conditions and substrate scope.

Multi-Step Approaches for Aromatic Functionalization

Trifluoromethylation Protocols for Aromatic Systems
Utilization of Trifluoromethylation Reagents

A diverse array of reagents has been developed for the introduction of the CF3 group. These can be broadly classified based on the nature of the trifluoromethyl species they generate (nucleophilic, electrophilic, or radical).

Some common classes of trifluoromethylating reagents include:

Nucleophilic Trifluoromethylating Reagents: Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, can deliver a nucleophilic "CF3-" equivalent, often in the presence of a fluoride (B91410) source. tcichemicals.comorganic-chemistry.org Copper(I) complexes containing a CF3 group are also effective for the trifluoromethylation of aryl halides. wikipedia.orgtcichemicals.com

Electrophilic Trifluoromethylating Reagents: Hypervalent iodine compounds, such as Togni reagents, are widely used for the electrophilic trifluoromethylation of various nucleophiles, including arenes. tcichemicals.combeilstein-journals.org Other examples include S-(trifluoromethyl)diarylsulfonium salts. beilstein-journals.org

Radical Trifluoromethylating Reagents: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can generate trifluoromethyl radicals under oxidative conditions, which can then react with aromatic compounds. wikipedia.orgorganic-chemistry.orgtcichemicals.com Other sources for radical trifluoromethylation include trifluoroiodomethane (CF3I) in the presence of a radical initiator. wikipedia.org

The selection of the appropriate reagent depends on the substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule. For the synthesis of 4-(trifluoromethyl)benzoic acid derivatives, a common precursor to the target molecule, methods that are regioselective for the para position are highly desirable.

Reagent ClassSpecific Example(s)Typical Reaction Type
Nucleophilic(Trifluoromethyl)trimethylsilane (TMSCF3)Copper-catalyzed cross-coupling
ElectrophilicTogni reagents, Umemoto reagentsDirect trifluoromethylation of arenes
RadicalSodium trifluoromethanesulfinate (Langlois' reagent), CF3IRadical aromatic substitution

The final step in many multi-step syntheses of this compound is the esterification of 4-(trifluoromethyl)benzoic acid with a source of the tert-butyl group. The bulky nature of the tert-butyl group can make this esterification challenging compared to the formation of methyl or ethyl esters. thieme-connect.com

Several methods have been developed to overcome the steric hindrance associated with tert-butyl ester formation:

Acid-catalyzed Esterification: The classic Fischer-Speier esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be applied. jackwestin.comresearchgate.net For tert-butyl esters, the use of tert-butanol (B103910) and a catalyst like sulfuric acid is common. However, this method can sometimes lead to side reactions due to the harsh acidic conditions.

Reaction with Isobutene: A widely used industrial method for preparing tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutene. google.com This reaction is typically carried out under pressure.

Transesterification: Another approach is the transesterification of a more easily prepared ester, such as a methyl or ethyl ester, with tert-butanol. thieme-connect.com This reaction is often catalyzed by a base, such as potassium tert-butoxide, or a Lewis acid. thieme-connect.comresearchgate.net An efficient method involves the reaction of methyl esters with potassium tert-butoxide in diethyl ether at ambient temperature. thieme-connect.com

Use of Activating Agents: Carboxylic acids can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate esterification with tert-butanol. jackwestin.com The use of benzotriazole (B28993) esters, formed in situ from the carboxylic acid, has also been shown to be effective for the esterification of tertiary alcohols. researchgate.net

Esterification MethodKey ReagentsGeneral Conditions
Acid-catalyzed Esterification4-(Trifluoromethyl)benzoic acid, tert-butanol, H2SO4Heating
Reaction with Isobutene4-(Trifluoromethyl)benzoic acid, isobutene, acid catalystPressurized system
TransesterificationMethyl 4-(trifluoromethyl)benzoate, potassium tert-butoxideAnhydrous ether, room temperature
Use of Activating Agents4-(Trifluoromethyl)benzoic acid, HOBt, EDC, tert-butanol, DMAPRoom temperature

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of metal catalysts, which can be costly and require removal from the final product. For the synthesis of tert-butyl esters, several metal-free approaches have been reported.

One notable metal-free method involves the synthesis of tert-butyl esters from benzyl (B1604629) cyanides and tert-butyl hydroperoxide. rsc.org This one-pot reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation under metal-free conditions. rsc.org While this specific example starts from a benzyl cyanide, the development of such methodologies highlights the potential for metal-free strategies in ester synthesis.

Another metal-free approach is the Bu4NI-catalyzed synthesis of tert-butyl peresters directly from aldehydes and tert-butyl hydroperoxide (TBHP), which proceeds via a radical process. rsc.org Although this method yields peresters, it demonstrates the feasibility of metal-free C-H oxidation and subsequent C-O bond formation involving a tert-butyl group.

Metal-Free Approaches to Tert-butyl Ester Synthesis

Reaction of Nitrile Compounds with Tert-butanol Peroxide

A novel and efficient protocol for the synthesis of tert-butyl esters has been developed utilizing a reaction between benzyl cyanides and tert-butyl hydroperoxide (TBHP) under metal-free conditions. rsc.org This method facilitates Csp³–H bond oxidation, C–CN bond cleavage, and subsequent C–O bond formation in a one-pot process. rsc.org

In a related copper-catalyzed reaction, the oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide has been shown to produce tert-butyl peresters. rsc.orgrsc.orgresearchgate.netresearchgate.netfao.orgresearchgate.net The proposed mechanism for this transformation involves the formation of a benzoyl cyanide intermediate. rsc.orgrsc.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack by tert-butanol, which can also be present in the reaction mixture, leading to the formation of the corresponding tert-butyl benzoate (B1203000). rsc.orgrsc.org

The reaction conditions can be tuned to favor the formation of either the tert-butyl perester or the corresponding benzoic acid. For instance, conducting the copper-catalyzed reaction at room temperature under solvent-free conditions has been shown to favor the synthesis of tert-butyl peresters. rsc.orgrsc.orgresearchgate.net Conversely, increasing the reaction temperature to 80 °C leads to the formation of the benzoic acid as the predominant product. rsc.orgrsc.orgresearchgate.net

Below is a table summarizing the synthesis of various tert-butyl peresters from substituted benzyl cyanides, which are precursors to the corresponding tert-butyl benzoates.

Table 1: Synthesis of Substituted Tert-butyl Peresters

Entry Benzyl Cyanide Substituent Product Yield (%)
1 4-Methyl tert-butyl 4-methylperoxybenzoate 85
2 4-Methoxy tert-butyl 4-methoxyperoxybenzoate 82
3 4-Chloro tert-butyl 4-chloroperoxybenzoate 78
4 4-Bromo tert-butyl 4-bromoperoxybenzoate 75
5 2-Chloro tert-butyl 2-chloroperoxybenzoate 70

Yields are for the isolated pure products under optimized copper-catalyzed conditions at room temperature. researchgate.net

Product Selectivity and Yield Optimization in Metal-Free Systems

In the absence of metal catalysts, the direct synthesis of tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide presents a greener alternative. rsc.org The optimization of product selectivity and yield in such systems is crucial and depends on several factors. The reaction proceeds through a radical mechanism, and controlling the formation and subsequent reactions of these radical intermediates is key to achieving high yields of the desired ester.

Factors that can be adjusted to optimize the reaction include the molar ratio of the reactants, reaction temperature, and the use of radical initiators or inhibitors. For instance, a higher concentration of tert-butyl hydroperoxide can favor the desired oxidative C-C bond cleavage and subsequent ester formation. Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also lead to undesired side reactions and decomposition of the peroxide.

The electronic nature of the substituents on the aromatic ring of the benzyl cyanide can also influence the reaction outcome. Electron-donating groups may facilitate the initial C-H bond abstraction, while electron-withdrawing groups can affect the stability of the radical intermediates. A systematic study of these parameters is necessary to achieve optimal yields and selectivity for a given substrate.

Synthesis of Structurally Related Fluorinated Tert-butyl Benzoate Derivatives

The synthesis of structurally related fluorinated tert-butyl benzoate derivatives often involves multi-step sequences starting from readily available fluorinated precursors.

The synthesis of tert-butyl 4-amino-2-(trifluoromethyl)benzoate can be envisioned through a pathway starting from m-trifluoromethyl fluorobenzene. A plausible synthetic route involves the following key steps:

Positional Bromination: The starting material, m-trifluoromethyl fluorobenzene, undergoes selective bromination to introduce a bromine atom at the desired position, yielding 4-fluoro-2-trifluoromethylbromobenzene.

Cyano Group Introduction: The bromo-substituted intermediate is then subjected to a cyanation reaction, typically using a cyanide source like cuprous cyanide, to replace the bromine atom with a nitrile group, forming 4-fluoro-2-trifluoromethylbenzonitrile.

Ammonolysis: The fluoro group is subsequently displaced by an amino group through an ammonolysis reaction, where the nitrile is treated with ammonia, to give 4-amino-2-trifluoromethylbenzonitrile.

Hydrolysis of the Nitrile: The nitrile group of 4-amino-2-trifluoromethylbenzonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or alkaline conditions, followed by neutralization to yield 4-amino-2-(trifluoromethyl)benzoic acid.

Esterification: The final step is the esterification of the carboxylic acid with a tert-butyl source. A convenient method for this transformation involves the use of anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate with tert-butanol. bohrium.com

This multi-step approach allows for the regioselective introduction of the required functional groups to construct the target molecule.

The preparation of other substituted tert-butyl trifluoromethylbenzoates can be achieved by starting with appropriately substituted trifluoromethylbenzoic acids. A variety of substituted 4-(trifluoromethyl)benzoic acids can be synthesized through methods such as the oxidation of the corresponding benzaldehydes or toluenes. chemicalbook.com

Once the desired substituted trifluoromethylbenzoic acid is obtained, it can be converted to its tert-butyl ester. The esterification of carboxylic acids with the sterically hindered tert-butanol can be challenging. However, several methods have been developed to facilitate this transformation. One approach involves the use of benzotriazole esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by reaction with tert-butyl alcohol in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). researchgate.net

The yields of these esterification reactions can be influenced by the nature and position of the substituents on the aromatic ring. Both electron-donating and electron-withdrawing groups on the benzoic acid can undergo this transformation.

Table 2: Examples of Esterification of Substituted Benzoic Acids with Tert-butyl Alcohol

Entry Carboxylic Acid Base Yield (%)
1 (4-Methoxyphenyl)acetic acid DMAP 45
2 Cinnamic acid DMAP 60
3 (4-Methoxyphenyl)acetic acid Calcined Hydrotalcite 40
4 Cinnamic acid Calcined Hydrotalcite 55

Yields are for the isolated products. researchgate.net

Derivatization from Precursor Molecules

Tert-butyl esters can be selectively converted to their corresponding acid chlorides under mild conditions. A particularly effective method involves the reaction of the tert-butyl ester with thionyl chloride (SOCl₂) at room temperature. This transformation is highly selective for tert-butyl esters, with other esters such as methyl, ethyl, isopropyl, and benzyl esters remaining largely unreactive under the same conditions.

The reaction is believed to be acid-promoted, with HCl playing a crucial role in the mechanism. The reaction can be optimized by performing it in a sealed vessel with the addition of water, which leads to a significant reduction in reaction time. This method is compatible with a variety of functional groups, including alkenes and protected amines, and preserves the stereochemical integrity at α-centers. The resulting acid chlorides are obtained in high yields and purity, often without the need for further purification.

This selective conversion provides a valuable tool for the derivatization of molecules containing a tert-butyl ester, allowing for subsequent reactions such as amide or ester formation from the reactive acid chloride intermediate.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore that can significantly influence the biological activity of a molecule. Consequently, methods for the introduction and transformation of this group are of great interest.

Trifluoromethyl benzoate (TFBz) has emerged as a versatile and shelf-stable reagent for trifluoromethoxylation reactions. It can be prepared from readily available and inexpensive starting materials, with potassium fluoride serving as the fluorine source. TFBz can be activated by a fluoride anion to release the trifluoromethoxide anion (CF₃O⁻), which can then participate in various nucleophilic reactions. The synthetic utility of TFBz has been demonstrated in the trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl halides, and cross-coupling with aryl stannanes.

The direct O-trifluoromethylation of alcohols and phenols presents a significant challenge in synthetic chemistry. However, methods have been developed to achieve this transformation. One notable approach involves the silver-mediated oxidative O-trifluoromethylation of a wide range of primary, secondary, and tertiary alcohols using trimethyl(trifluoromethyl)silane (TMSCF₃) under mild conditions. This method provides access to a broad spectrum of alkyl trifluoromethyl ethers. While not directly involving this compound as a reagent, this methodology highlights a key transformation of the trifluoromethyl moiety that can be applied to related substrates.

Nucleophilic Transformations at Aromatic and Ester Centers

The aromatic ring and the ester functionality of this compound are both susceptible to nucleophilic attack, leading to a variety of potential transformations.

The term "nucleophilic ring-opening" in the context of this compound primarily refers to the cleavage of the tert-butyl ester. This can be achieved under various conditions, often involving nucleophilic attack at the carbonyl carbon of the ester, leading to the formation of the corresponding carboxylate and the release of a tert-butyl carbocation.

The generation of a tertiary alkyl fluoride from this reaction would necessitate the trapping of the tert-butyl carbocation with a fluoride ion. While the formation of tert-butyl fluoride from a tert-butyl carbocation and a fluoride source is mechanistically plausible, the direct conversion of a tert-butyl ester to a tertiary alkyl fluoride via a one-pot nucleophilic reaction is not a commonly reported transformation. The cleavage of tert-butyl esters is more frequently employed as a deprotection strategy in organic synthesis, typically under acidic conditions or with specific reagents that promote the formation of the stable tert-butyl cation, which is then often quenched by elimination to form isobutylene (B52900). However, the concept of trapping this intermediate with a fluoride nucleophile remains an area of synthetic interest.

Strategies for Optically Active Organofluorine Compounds

The synthesis of optically active organofluorine compounds is a significant area of research, driven by the unique properties that fluorine atoms impart to molecules, particularly in the fields of medicinal chemistry and materials science. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity, making enantiomerically pure fluorinated compounds highly sought after. While direct asymmetric synthesis of this compound has not been extensively reported, various strategies are employed for creating chiral organofluorine compounds, including related analogues. These methods primarily focus on asymmetric catalysis, biocatalysis, and the use of chiral building blocks.

A prevalent strategy involves the catalytic enantioselective reduction of trifluoromethyl-substituted imines to produce α-trifluoromethyl amines. nih.gov Early methods utilized oxazaborolidine catalysts with catecholborane for the reduction of N-aryl trifluoromethyl imines, achieving excellent yields but with modest enantioselectivity. nih.gov More advanced approaches have employed chiral phosphoric acids as catalysts in reactions such as the Pictet-Spengler reaction of indole (B1671886) anilines with trifluoromethyl ketones, leading to high levels of enantioselectivity for aryl ketones. nih.gov

Another key approach is the addition of nucleophiles to trifluoromethyl imines. For instance, the Lautens group demonstrated that arylboroxines can be added to aniline-derived N,O-acetals of trifluoroacetaldehyde (B10831) using a palladium(II) catalyst with a PyOX ligand, providing an effective route to chiral benzylic amines. nih.gov

Biocatalysis has also emerged as a powerful tool for the enantioselective synthesis of α-trifluoromethyl amines. acs.org By employing engineered metalloproteins, biocatalytic N–H bond insertion reactions with carbene donors can be achieved. This method allows for the synthesis of chiral α-trifluoromethyl amino esters with high yields and excellent enantiomeric ratios. acs.org The versatility of this approach is highlighted by the ability to invert the enantioselectivity by modifying the diazo reagent, thus providing access to both enantiomers of the desired products. acs.org

Organocatalysis provides another avenue for the asymmetric synthesis of fluorinated compounds. For example, cinchona alkaloid-based primary amines have been used to catalyze enantioselective Michael/aldol cascade reactions between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones. nih.gov This method allows for the construction of various β-CF3-cyclohexanones in high yields and with excellent enantioselectivity (92-99% ee). nih.gov

Asymmetric fluorination is a direct approach to creating chiral C-F bonds. This can be achieved using chiral fluorinating agents derived from cinchona alkaloids, which facilitate the enantioselective fluorination of carbonyl compounds. chimia.ch Furthermore, catalytic asymmetric nucleophilic fluorination has been demonstrated using BF3·Et2O as a fluorine source in the presence of a chiral iodine catalyst, yielding chiral fluorinated oxazines with high enantioselectivity. nih.gov

The following table summarizes some of the catalytic systems used in the synthesis of optically active organofluorine compounds:

Catalyst/MethodReactantsProduct TypeEnantiomeric Excess (ee)
Rhodium-catalyzed cyclopropanationAlkenes and 1-aryl-2,2,2-trifluorodiazoethanesTrifluoromethyl-substituted cyclopropanes88-98%
Spirocyclic chiral phosphoric acidIndolo aniline (B41778) and trifluoromethyl ketonesα-Trifluoromethyl aminesHigh
Engineered MetalloproteinAryl amines and benzyl 2-diazotrifluoropropanoateChiral α-trifluoromethyl amino estersup to 95:5 er
Cinchona alkaloid-based primary amines4,4,4-trifluoroacetoacetates and α,β-unsaturated enonesβ-CF3-cyclohexanones92-99%
Chiral Iodine Catalyst with BF3·Et2OUnsaturated oxazinesFluorinated oxazinesup to >99%

In cases where direct asymmetric synthesis is challenging, chiral resolution of a racemic mixture can be employed. For acidic compounds, this can be achieved using nano-liquid chromatography with a chiral stationary phase, such as tert-butylbenzoylated tartardiamide. nih.gov

The synthesis of chiral building blocks that already contain a trifluoromethyl group is another important strategy. For example, enantioselective synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through rhodium-catalyzed cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, yielding products with high diastereoselectivity and enantioselectivity. organic-chemistry.org These chiral building blocks can then be used in the synthesis of more complex molecules.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The primary role of tert-butyl 4-(trifluoromethyl)benzoate in organic synthesis is to serve as a stable, protected precursor to 4-(trifluoromethyl)benzoic acid. The tert-butyl group prevents the carboxylic acid from undergoing unwanted reactions while other parts of a molecule are being modified. Once the desired modifications are complete, the protecting group can be selectively removed to reveal the reactive carboxylic acid, which can then participate in further synthetic transformations such as amide or ester formation.

The 4-(trifluoromethyl)phenyl motif is a critical component in a variety of pharmacologically active molecules. The trifluoromethyl group (-CF3) is known to enhance properties such as metabolic stability and lipophilicity, which can improve a drug's efficacy and bioavailability. Consequently, 4-(trifluoromethyl)benzoic acid, the deprotected form of this compound, is a key intermediate in the pharmaceutical industry. fengchengroup.com

Research has shown its application in the synthesis of various therapeutic agents, including potential anticancer, antibacterial, and anti-inflammatory drugs. fengchengroup.com For example, 4-(trifluoromethyl)benzoic acid is used to synthesize salicylanilide 4-(trifluoromethyl)benzoates through coupling reactions. medchemexpress.comcymitquimica.comchemicalbook.com In other studies, related building blocks have been incorporated into molecular scaffolds like benzofuran derivatives to produce active pharmaceutical ingredients (APIs) with antitubercular activity. ossila.com The use of this compound allows for the controlled, late-stage introduction of the carboxylic acid functionality, which is often crucial for the final steps of a complex drug synthesis.

The significance of the trifluoromethyl group is further highlighted in the structure of major drugs like Celecoxib, a selective COX-2 inhibitor. While not synthesized directly from this specific precursor, Celecoxib's structure is based on a pyrazole ring bearing a trifluoromethyl group, underscoring the pharmaceutical industry's reliance on trifluoromethylated building blocks to achieve desired biological activity. acs.orgmdpi.comnih.gov

Beyond pharmaceuticals, this compound is a valuable tool for constructing a wide range of advanced organic molecules where the electronic properties of the trifluoromethyl group are desired. The core of its utility lies in the deprotection of the tert-butyl ester to liberate 4-(trifluoromethyl)benzoic acid. This transformation is pivotal, as the resulting carboxylic acid is a versatile functional handle for subsequent reactions.

The deprotection can be achieved under various conditions, allowing chemists to choose a method compatible with other functional groups present in the molecule.

Table 1: Selected Methods for the Deprotection of Tert-butyl Esters
Reagent/ConditionDescriptionSelectivity
Trifluoroacetic Acid (TFA)A common and effective method for cleaving tert-butyl esters at room temperature.Can also cleave other acid-labile protecting groups like Boc carbamates.
Formic AcidA milder acidic condition compared to TFA, useful when other sensitive groups are present.Generally good selectivity for tert-butyl esters over many other ester types.
Aqueous Phosphoric AcidAn environmentally benign and mild reagent for the deprotection of tert-butyl esters.Tolerates benzyl (B1604629) and methyl esters, as well as TBDMS ethers.
Powdered KOH in THFA simple and safe basic alternative that effects cleavage at ambient temperature.Avoids the hazards associated with methods like using NaH in DMF.

Once deprotected, the resulting 4-(trifluoromethyl)benzoic acid can be readily converted into acid chlorides, amides, or other esters, enabling the assembly of complex and highly functionalized molecules.

Development of Novel Organofluorine Reagents

While this compound is an important organofluorine compound, its function is distinct from that of other similarly named reagents. Its role is not to act as a fluorinating or trifluoromethoxylating agent but to serve as a structural component.

There is a potential for confusion between this compound and reagents designed for trifluoromethoxylation, such as Trifluoromethyl Benzoate (B1203000) (TFBz). It is critical to distinguish their functions. TFBz is a reagent developed to deliver a trifluoromethoxy (-OCF3) group to a substrate. In contrast, this compound does not possess a reactive -OCF3 group and cannot be used for trifluoromethoxylation reactions. Its utility is in providing the entire 4-(trifluoromethyl)phenyl moiety as a building block.

Consistent with its role as a building block, this compound does not facilitate nucleophilic trifluoromethoxylation reactions. However, it is a precursor to molecules that can participate in cross-coupling reactions, which are fundamental to modern organic synthesis.

The related compound, 4-bromo-3-(trifluoromethyl)benzoic acid, which features a bromine atom as a synthetic handle, is explicitly used in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. nbinno.com These reactions enable the formation of new carbon-carbon bonds, linking the trifluoromethylphenyl ring to other molecular fragments. While this compound lacks a halogen handle for direct cross-coupling, it can be chemically modified to incorporate one, or the deprotected carboxylic acid can be converted into a different functional group suitable for such reactions. This positions the compound as a foundational starting material for more complex intermediates used in the synthesis of advanced biaryl systems and other conjugated materials.

Polymer and Materials Science Applications

The unique properties conferred by the trifluoromethyl group—such as thermal stability, chemical resistance, and hydrophobicity—make it a desirable component in advanced polymers and materials. While direct polymerization of this compound is not typical, it serves as an important precursor for monomers and functional materials.

A related compound, 4-hydroxy-2-(trifluoromethyl)benzoic acid, is used to synthesize polyesters that can self-assemble into crystalline structures for optical applications. ossila.com This highlights the utility of the trifluoromethylbenzoic acid core in creating ordered, functional polymers. Furthermore, trifluoromethyl-substituted styrenes, which can be synthesized from benzoic acid derivatives, are valuable monomers for creating specialty polymers. afinitica.com

The tert-butyl ester group also offers a strategic advantage in polymer synthesis. In processes like Atom Transfer Radical Polymerization (ATRP), initiators containing a tert-butyl ester can be used. cmu.edu After polymerization, the ester groups on the resulting polymer can be hydrolyzed to unmask carboxylic acid functionalities. These acid groups can then be used to alter the polymer's solubility (e.g., making it water-soluble) or to serve as points for cross-linking or grafting other molecules, thereby creating highly functional materials. This methodology provides a pathway for incorporating the 4-(trifluoromethyl)phenyl group into polymer backbones or side chains to create materials with enhanced thermal, optical, or hydrophobic properties.

Enhancing Thermal Stability of Polymeric Systems

Table 1: General Effect of Fluorination on Polymer Thermal Properties

PropertyGeneral Effect of Fluorine Incorporation
Glass Transition Temperature (Tg) Often increased due to stronger intermolecular forces and chain rigidity.
Decomposition Temperature (Td) Generally increased due to the high C-F bond energy.
Oxidative Stability Enhanced as the C-F bond is resistant to oxidation.

This table presents generalized trends and not specific data for polymers derived from this compound due to a lack of available literature.

Modulating Properties of Advanced Materials (e.g., Polyimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. semanticscholar.orgresearchgate.net The properties of polyimides can be tailored by modifying their chemical structure. The introduction of bulky side groups, like the tert-butyl group, is known to increase the solubility of polyimides by disrupting chain packing. scientific.netrsc.org Simultaneously, the trifluoromethyl group can enhance optical transparency and lower the dielectric constant, which is beneficial for applications in microelectronics. nih.govresearchgate.net

A study on polyimides containing both tert-butyl and trifluoromethyl groups (though not from the specific monomer ) showed that the incorporation of these bulky groups improved solubility while slightly decreasing thermal and optical properties. scientific.net Another study on fluorinated polyimides with multiple bulky pendant groups demonstrated excellent solubility, high thermal stability (with 5% weight loss temperatures exceeding 550°C), and low dielectric constants. rsc.org

Table 2: Potential Effects of Incorporating Tert-butyl and Trifluoromethyl Groups on Polyimide Properties

PropertyPotential Effect of Tert-butyl GroupPotential Effect of Trifluoromethyl Group
Solubility IncreasedGenerally increased
Thermal Stability May slightly decreaseGenerally increased
Optical Transparency Can be improvedSignificantly improved
Dielectric Constant Can be loweredSignificantly lowered

This table is based on general principles of polymer chemistry and studies on related compounds.

Methodological Advancements in Organic Reactions

The reactivity of this compound in organic synthesis would be dictated by the interplay of its ester functionality and the electron-deficient trifluoromethylated aromatic ring.

Cross-Coupling Reactions Involving Fluorinated Benzoates

Stereoselective and Regioselective Transformations

The steric bulk of the tert-butyl group and the electronic influence of the trifluoromethyl group could be exploited to achieve stereoselectivity and regioselectivity in reactions involving this compound. For example, in reactions where the ester is a directing group, the bulky tert-butyl group could influence the stereochemical outcome of transformations at a neighboring chiral center.

While no direct examples involving this compound are documented, studies on related molecules highlight these principles. For instance, stereocontrolled synthesis of trifluoromethyl-L-proline has been achieved where a tert-butoxycarbonyl (Boc) protecting group influences the stereochemical outcome of a hydrogenation step. researchgate.net The regioselective functionalization of trifluoromethylated dienes has also been demonstrated, showcasing how the trifluoromethyl group can direct incoming reagents. nih.gov

Patent Landscape and Industrial Research Directions

A review of the patent landscape indicates that while there is significant interest in fluorinated polyimides for applications in electronics and aerospace, specific patents detailing the synthesis and application of polymers derived directly from this compound are not prominent. google.com

Analysis of Patent Applications for Synthetic Routes and Derivatives

Patent literature frequently describes the synthesis of various fluorinated compounds and their use in high-performance materials. The general strategies often involve the introduction of trifluoromethyl groups to enhance thermal and optical properties. Research is ongoing to develop fluorinated polyimides with high heat resistance, mechanical strength, and low dielectric constants for use in optical parts, semiconductor devices, and flexible solar cells. google.com While this compound could theoretically be a precursor in such syntheses, its specific mention in patent applications for these purposes is not widespread.

Emerging Trends in Scalable Production and Advanced Materials Development

This compound is gaining attention in industrial chemistry due to its unique combination of a bulky tert-butyl group and an electron-withdrawing trifluoromethyl group. These features make it a valuable building block for specialized polymers and advanced materials. Concurrently, research is focusing on developing efficient, scalable, and sustainable methods for its production to meet potential market demands.

Scalable Production Methodologies

The industrial synthesis of trifluoromethylated aromatic compounds often involves multi-step processes that can be resource-intensive. Emerging trends in the production of this compound and related compounds are centered on improving efficiency, reducing costs, and minimizing environmental impact. Key advancements include the use of readily available raw materials and the development of milder, more controlled reaction conditions. scispace.comgoogle.com

One common pathway for analogous compounds involves the esterification of 4-(trifluoromethyl)benzoic acid with tert-butanol (B103910). nbinno.com The primary challenge in scaling up production lies in the efficient and safe introduction of the trifluoromethyl group onto the benzene (B151609) ring. Modern synthesis strategies are moving away from harsh reagents toward more sophisticated catalytic systems that offer higher yields and fewer by-products, making them more suitable for industrial-scale manufacturing. scispace.com The goal is to create optimized and scalable processes that ensure high purity and consistent yields, which are critical for its application in advanced materials. nbinno.com

Table 1: Trends in Scalable Production of Trifluoromethylated Benzoates
TrendDescriptionAdvantages
Use of Economical Raw Materials Shifting from specialized, expensive starting materials to more common and lower-cost chemical feedstocks. google.comReduces overall production cost, increases accessibility for broader applications.
Process Optimization Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity. nbinno.comHigher efficiency, consistent product quality, and suitability for large-scale industrial production.
Waste Reduction Developing synthetic routes that generate fewer by-products and allow for easier separation and purification. google.comLowers environmental impact, reduces disposal costs, and aligns with green chemistry principles.
Advanced Catalysis Employing novel catalysts that enable milder reaction conditions and higher selectivity for the desired product. scispace.comImproved safety, lower energy consumption, and enhanced control over the chemical transformation.

Applications in Advanced Materials Development

The distinct molecular architecture of this compound makes it a promising candidate for the synthesis of high-performance polymers and organic electronic materials. The properties conferred by its two key functional groups are central to its utility.

The trifluoromethyl group (-CF3) is highly electronegative and stable, which imparts several desirable characteristics to materials. It can enhance thermal stability, chemical resistance, and metabolic stability in the resulting products. atomfair.com Furthermore, its strong electron-withdrawing nature is valuable in the design of materials for liquid crystals and advanced polymers. atomfair.com

The tert-butyl group (–C(CH3)3) is known for its significant bulk, which introduces steric hindrance. researchgate.netwikipedia.org In polymer science, this bulkiness is leveraged to impart specific physical properties. It can increase the glass transition temperature (Tg), leading to harder polymers. jamorin.com It also enhances hydrophobicity (water resistance), weatherability, and chemical resistance. univarsolutions.comjamorin.com The steric bulk can reduce entanglements between polymer chains in a solution, allowing for formulations with high solids content but lower viscosity, a significant benefit in the coatings industry. univarsolutions.com

When incorporated into polymer chains, this compound can act as a monomer or a modifying agent to create materials with a unique combination of properties. These materials are being explored for applications in:

Specialty Coatings: Creating surfaces that are durable, chemically resistant, and highly hydrophobic.

High-Performance Plastics: Developing plastics with enhanced thermal stability and mechanical strength for demanding environments. nbinno.com

Organic Electronics: Serving as a building block for materials used in Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs), where the trifluoromethyl group can modulate electronic properties and improve device stability. atomfair.comnih.gov

Table 2: Influence of Functional Groups on Material Properties
Functional GroupKey CharacteristicImpact on Polymer/Material Properties
Trifluoromethyl (-CF3) High Electronegativity, StabilityEnhances thermal stability, chemical resistance, and lipophilicity; modifies electronic properties for applications in OLEDs and liquid crystals. atomfair.com
Tert-butyl (-C(CH3)3) Steric Bulk, HydrophobicityIncreases hardness (higher Tg), hydrophobicity, weatherability, and scratch resistance; reduces solution viscosity. researchgate.netjamorin.comunivarsolutions.com

The synergy between the stability offered by the trifluoromethyl group and the physical property enhancements from the tert-butyl group positions this compound as a strategic component in the ongoing development of next-generation materials.

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ester cleavage or electrophilic aromatic substitution. Molecular dynamics simulations assess solvent effects on reaction kinetics. Validate models with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Retrosynthesis Analysis

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Tert-butyl 4-(trifluoromethyl)benzoate
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Tert-butyl 4-(trifluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.